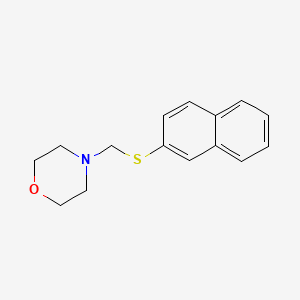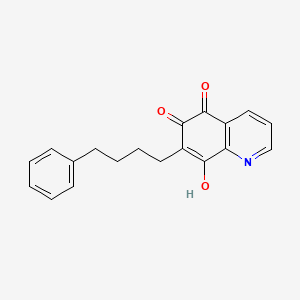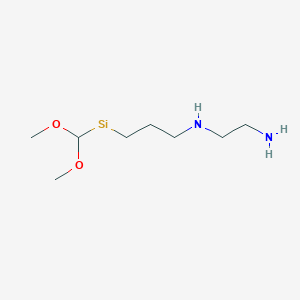
3-(2-Amino ethylamino)propyldimethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is a colorless, strongly alkaline liquid with an amine smell. It is highly sensitive to hydrolysis and is known for its diamino-functional silane properties. This compound is capable of providing good adhesion, superior elongation, and flexibility at the polymer-substrate interface .
Preparation Methods
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is typically synthesized by reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions . The industrial production methods involve the use of controlled reaction environments to ensure the purity and stability of the compound.
Chemical Reactions Analysis
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanol groups.
Condensation: Can react with other silanes or silanols to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include water, alcohols, and acidic or basic catalysts. Major products formed from these reactions include siloxane polymers and modified silanes.
Scientific Research Applications
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-aminoethylamino)propyl-dimethoxymethylsilane involves its ability to form strong covalent bonds with various substrates. The amino groups react with functional groups on the substrate surface, leading to improved adhesion and stability. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that enhance the mechanical properties of the material .
Comparison with Similar Compounds
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane can be compared with other similar compounds such as:
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
These compounds share similar functional groups and properties but differ in their specific applications and reactivity. 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is unique due to its reduced alkoxy functionality, which provides higher stability in aqueous environments and lower reactivity, making it suitable for waterborne systems .
Properties
Molecular Formula |
C8H20N2O2Si |
|---|---|
Molecular Weight |
204.34 g/mol |
InChI |
InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
MJLAKHYBSUMDOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


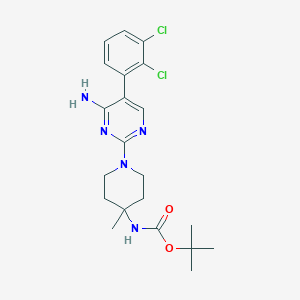
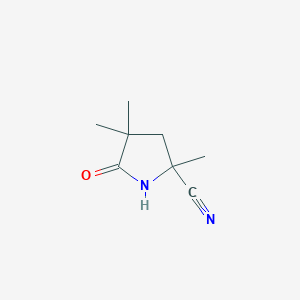
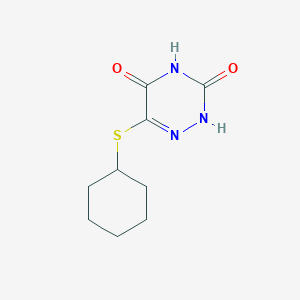
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)

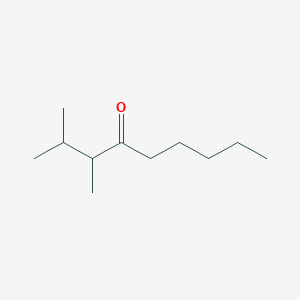

![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
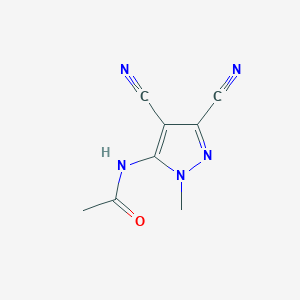
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
